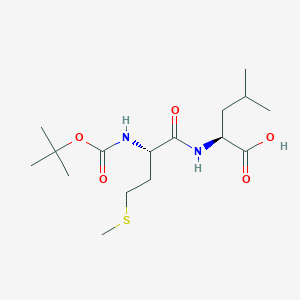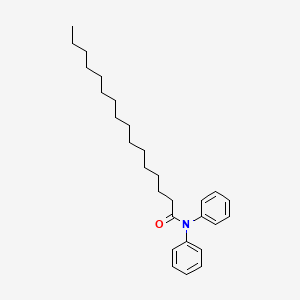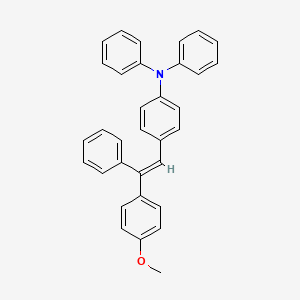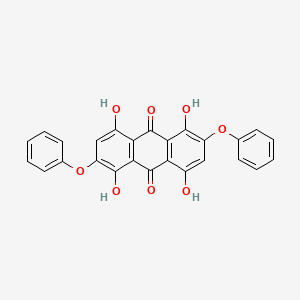![molecular formula C15H17N3O B13133283 Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry. This particular compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to a benzamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- typically involves the condensation of 2-methylbenzoic acid with 6-(dimethylamino)-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and pyridine ring play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N,N-dimethyl-: Similar structure but lacks the pyridine ring.
Benzamide, 3-(6-amino-3-pyridinyl)-N-[2-(dimethylamino)ethyl]-: Contains an amino group instead of a methyl group.
4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide: Contains a longer alkyl chain and a hydroxyamino group.
Uniqueness
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- is unique due to the presence of both the dimethylamino group and the pyridine ring, which confer specific chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H17N3O |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[6-(dimethylamino)pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-11-6-4-5-7-13(11)15(19)17-12-8-9-14(16-10-12)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChI-Schlüssel |
ITYQKNLGWNGXSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)


![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
